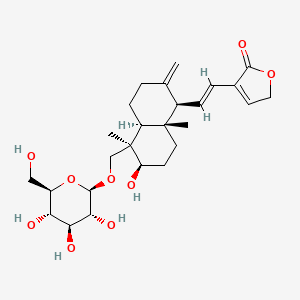

14-Deoxy-11,12-didehydroandrographiside

Übersicht

Beschreibung

14-Deoxy-11,12-didehydroandrographolide is a major bitter diterpene lactone component, isolated from Andrographis paniculata. It is commonly used for the treatment of fever and infectious fever-causing diseases .

Synthesis Analysis

14-Deoxy-11,12-didehydroandrographolide (AND2), an analogue of andrographolide, showed more potent cytotoxicity against human promonocytic leukemia (THP-1) cells than adherent cancer cell lines. In a study, AND2 was isolated from the plant Andrographis paniculata and it was characterized .Molecular Structure Analysis

The molecular structure of 14-Deoxy-11,12-didehydroandrographolide was elucidated in anaesthetised Sprague-Dawley (SD) rats and isolated rat right atria .Chemical Reactions Analysis

14-Deoxy-11,12-didehydroandrographolide has been found to inhibit proliferation and induce GSH-dependent cell death of human promonocytic leukemic cells .Wissenschaftliche Forschungsanwendungen

Structural Analysis : The crystal structure of 14-deoxy-11,12-didehydroandrographolide has been analyzed, revealing that its six-membered rings are trans-fused and both are in the chair conformation, which could be significant in understanding its biological activities (Gupta et al., 1993).

Cancer Research : It has been shown to induce toxicity and non-apoptotic cell death in T-47D breast carcinoma cells by regulating genes that inhibit cell proliferation and promote cell cycle arrest (Tan et al., 2012).

Anti-biofilm Activity : This compound demonstrates significant anti-biofilm activity against Pseudomonas aeruginosa, suggesting potential for treating infections where biofilm formation is a problem (Majumdar et al., 2019).

Chemical Analysis and Quantification : Methods have been developed for the quantification of 14-deoxy-11,12-didehydroandrographolide in Andrographis paniculata using high-performance liquid chromatography (S. C et al., 2014).

COVID-19 Research : Studies have explored its binding affinity with COVID-19 related targets, indicating potential as an antiviral agent (Khanal et al., 2021).

Cardiovascular Activity : In vivo studies show that it can significantly affect mean arterial blood pressure and heart rate, suggesting potential applications in cardiovascular health (Zhang et al., 1998).

Drug Synthesis and Modification : Research has focused on synthesizing analogues of 14-deoxy-11,12-didehydroandrographolide for enhanced cytotoxicity against cancer cells, such as cholangiocarcinoma (Sombut et al., 2017).

Liver Health : Studies indicate its potential in reducing fatty liver disease and liver injury by increasing antioxidant and anti-inflammatory activities in mice fed a high-fat and high-cholesterol diet (Liu et al., 2020).

Respiratory Health : Non-cytotoxic analogues of this compound have been shown to possess anti-inflammatory effects in allergic airway inflammation, indicating potential applications in asthma treatment (Guan et al., 2011).

Endothelial Cell Research : It stimulates nitric oxide release from human endothelial cells, which is important for vascular health and may have implications for treating hypertension (Zhang & Tan, 1999).

Safety And Hazards

Zukünftige Richtungen

The study encourages the preclinical testing of 14-Deoxy-11,12-didehydroandrographolide against promonocytic leukemia cells in combination with small molecules that directly activate procaspase-3 to caspase-3 . It may also ameliorate high-fat and high-cholesterol diet-induced steatohepatitis and liver injury by increasing antioxidant and anti-inflammatory activities .

Eigenschaften

IUPAC Name |

4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O9/c1-14-4-7-18-25(2,16(14)6-5-15-9-11-33-23(15)32)10-8-19(28)26(18,3)13-34-24-22(31)21(30)20(29)17(12-27)35-24/h5-6,9,16-22,24,27-31H,1,4,7-8,10-13H2,2-3H3/b6-5+/t16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGVWTQBNFFGTG-XCMZMCRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

14-Deoxy-11,12-didehydroandrographiside | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrobromide](/img/structure/B595841.png)

![Furo[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B595849.png)

![5-O-Benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B595860.png)

![Methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-(2-oxoethyl)amino]acetate](/img/structure/B595862.png)